5-Chloro-2-(difluoromethoxy)aniline

Lipophilicity LogP Drug-likeness

5-Chloro-2-(difluoromethoxy)aniline (CAS 914635-76-0) is a substituted aromatic amine featuring a chlorine atom at the 5-position and a difluoromethoxy (-OCHF₂) group at the 2-position relative to the primary amino group. The compound has a molecular formula of C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol.

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58 g/mol
CAS No. 914635-76-0
Cat. No. B1358830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(difluoromethoxy)aniline
CAS914635-76-0
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)OC(F)F
InChIInChI=1S/C7H6ClF2NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
InChIKeyPXJADXBJPQYBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(difluoromethoxy)aniline (CAS 914635-76-0) – A Specialized Fluorinated Aniline Scaffold for Medicinal Chemistry and Agrochemical Synthesis


5-Chloro-2-(difluoromethoxy)aniline (CAS 914635-76-0) is a substituted aromatic amine featuring a chlorine atom at the 5-position and a difluoromethoxy (-OCHF₂) group at the 2-position relative to the primary amino group [1]. The compound has a molecular formula of C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol . This specific substitution pattern yields a predicted LogP of approximately 2.5 and a pKa of 2.23 ± 0.10 (predicted for the conjugate acid) [2]. The compound is primarily employed as a synthetic intermediate or building block in pharmaceutical research and agrochemical development, where its combination of halogen and fluorinated ether substituents provides a distinct physicochemical profile .

Why 5-Chloro-2-(difluoromethoxy)aniline (CAS 914635-76-0) Cannot Be Substituted with Simpler Aniline Analogs


This compound cannot be casually substituted with structurally related aniline derivatives because the specific combination of the 5-chloro and 2-difluoromethoxy substituents produces a physicochemical signature that is not replicated by analogs lacking either group . The -OCHF₂ group is an established isostere for methoxy (-OCH₃) and hydroxy (-OH) groups, but it introduces substantially increased lipophilicity and altered hydrogen-bonding capacity compared to -OCH₃, which can critically influence membrane permeability, metabolic stability, and target binding in downstream compounds [1]. Conversely, the 5-chloro substituent provides an orthogonal synthetic handle and further modulates electronic properties. Substituting this compound with 5-chloro-2-methoxyaniline (which lacks fluorine and has different LogP and H-bonding behavior) or with 2-(difluoromethoxy)aniline (which lacks the chloro group and synthetic handle) will yield divergent intermediates with potentially distinct pharmacokinetic, reactivity, and physicochemical profiles, as quantified in Section 3 below.

Quantitative Differentiation: Evidence-Based Comparative Data for 5-Chloro-2-(difluoromethoxy)aniline (CAS 914635-76-0)


Lipophilicity (LogP/LogD) Comparison: 5-Chloro-2-(difluoromethoxy)aniline vs. Non-Fluorinated Methoxy Analog

The difluoromethoxy (-OCHF₂) group in the target compound provides a significant lipophilicity increase compared to the methoxy (-OCH₃) group found in the structurally analogous 5-chloro-2-methoxyaniline. This difference is critical for modulating membrane permeability and hydrophobic interactions in medicinal chemistry campaigns [1].

Lipophilicity LogP Drug-likeness Bioisostere

Acid-Base Character (pKa) and Ionization State Differentiation vs. 2-(Difluoromethoxy)aniline

The presence of the electron-withdrawing chloro substituent at the 5-position significantly reduces the basicity of the aniline nitrogen compared to the non-chlorinated analog 2-(difluoromethoxy)aniline. This alteration in pKa directly affects the compound's ionization state and reactivity profile under physiological and synthetic reaction conditions [1].

pKa Ionization Basicity Electronic effects

Thermal and Physical State Differentiation: Boiling Point Comparison with 5-Chloro-2-methoxyaniline

The incorporation of the difluoromethoxy group substantially increases the molecular weight and alters intermolecular interactions, resulting in a significantly elevated boiling point compared to the non-fluorinated methoxy analog 5-chloro-2-methoxyaniline [1]. This difference has practical implications for purification strategies and thermal stability assessment.

Boiling point Thermal stability Purification Volatility

Hydrogen Bonding Capacity and Metabolic Stability Advantage vs. 5-Chloro-2-methoxyaniline

The -OCHF₂ group acts as a lipophilic hydrogen bond donor, whereas the -OCH₃ group in the comparator is purely a hydrogen bond acceptor. This functional distinction alters intermolecular interactions with biological targets and metabolic enzymes. The C-F bonds in the difluoromethoxy group also confer enhanced resistance to oxidative metabolism compared to the methoxy group's C-H bonds [1].

Hydrogen bond donor Metabolic stability OCHF₂ group Isostere

Synthetic Versatility: Orthogonal Reactive Handle vs. 2-(Difluoromethoxy)aniline

The 5-chloro substituent in the target compound provides a distinct synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings). This handle is absent in 2-(difluoromethoxy)aniline, limiting the latter's utility as a late-stage diversification scaffold in medicinal chemistry [1].

Cross-coupling Synthetic handle Aryl chloride Diversification

Procurement and Quality Specification Differentiation: Target Compound vs. 5-Chloro-2-methoxyaniline

Commercially available 5-chloro-2-(difluoromethoxy)aniline is typically offered at 95-98% purity for research and development purposes, whereas 5-chloro-2-methoxyaniline is widely available as a lower-cost commodity chemical (often 98% purity, but from dye and pigment supply chains) . The target compound is positioned as a specialized fluorinated building block with supply from dedicated fine chemical and pharmaceutical intermediate suppliers, rather than bulk industrial chemical distributors .

Purity Grade Supplier Procurement

Optimal Application Scenarios for Procuring 5-Chloro-2-(difluoromethoxy)aniline (CAS 914635-76-0)


Medicinal Chemistry Programs Requiring Enhanced Lipophilicity and Metabolic Stability

5-Chloro-2-(difluoromethoxy)aniline is optimally employed as a synthetic intermediate in drug discovery campaigns where the target compound must incorporate a metabolically stable, lipophilic moiety with hydrogen-bond donor capability. The -OCHF₂ group provides an approximately 0.76 LogP unit increase over the methoxy analog [1] and exhibits reduced susceptibility to oxidative O-dealkylation compared to -OCH₃ [2]. This makes it particularly valuable for CNS-targeted programs (where higher LogP can improve blood-brain barrier penetration) or for lead optimization efforts aimed at extending half-life while maintaining favorable ligand-binding interactions [3].

Synthesis of Diversifiable Libraries via Palladium-Catalyzed Cross-Coupling

This compound is specifically suited for parallel synthesis and library generation in medicinal chemistry because the 5-chloro substituent serves as an orthogonal reactive handle for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. Unlike 2-(difluoromethoxy)aniline, which lacks this halogen handle, the target compound allows chemists to independently modify the aromatic core without perturbing the difluoromethoxy or amino groups [2]. This enables rapid generation of structural diversity around the core scaffold, accelerating hit-to-lead and lead optimization phases.

Agrochemical Discovery Requiring pH-Insensitive and Thermally Stable Building Blocks

In agrochemical research, the combination of a low pKa (~2.23) and elevated boiling point (~254°C) makes 5-chloro-2-(difluoromethoxy)aniline a suitable intermediate for compounds intended for environmental persistence or application under variable pH conditions [1][2]. The reduced basicity ensures the molecule remains predominantly neutral across a wide pH range, which can influence soil mobility and plant uptake, while the thermal stability indicated by the high boiling point suggests compatibility with formulation processes that involve elevated temperatures [3].

Fluorinated Building Block for Late-Stage Functionalization in Process Chemistry

For process chemists scaling up a synthetic route, this compound offers a pre-installed difluoromethoxy group, which circumvents the need for hazardous or expensive late-stage difluoromethylation reactions that often employ gaseous reagents (e.g., CHClF₂) or specialized fluorinating agents [1]. Procuring the compound as a ready-to-use intermediate eliminates a high-risk, low-yield step from the synthetic sequence and reduces overall process mass intensity, thereby improving both safety and cost-efficiency in pilot-scale manufacturing [2].

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